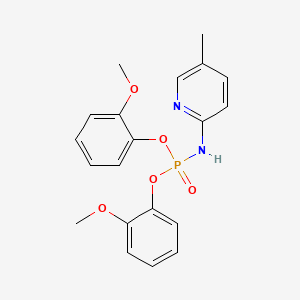
4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide, also known as FMSPB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FMSPB is a potent inhibitor of a specific protein kinase, making it a valuable tool for studying the role of this kinase in various physiological and pathological processes.
Mécanisme D'action
4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide inhibits the activity of CK2 by binding to its catalytic subunit. This leads to the disruption of the enzyme's function, resulting in the inhibition of cell growth and proliferation. 4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide has been shown to have a significant impact on cellular processes. It inhibits cell growth and proliferation, induces apoptosis, and affects DNA repair mechanisms. 4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide is a valuable tool for studying the role of CK2 in various physiological and pathological processes. It is a potent and specific inhibitor of CK2, making it a valuable tool for investigating the function of this kinase. However, 4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. Additionally, 4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide can have off-target effects, which can complicate the interpretation of results.
Orientations Futures
4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide has potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections. Future research should focus on optimizing the synthesis method to improve the yield and purity of the product. Additionally, further studies are needed to investigate the efficacy and safety of 4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide in preclinical and clinical trials. Finally, research should focus on identifying other potential targets of 4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide and exploring its potential therapeutic applications in other diseases.
Méthodes De Synthèse
The synthesis of 4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide involves several steps, including the reaction of 4-fluoro-N-methylbenzamide with morpholine, followed by the addition of sulfonyl chloride and N-phenylbenzamide. The final product is obtained through purification by column chromatography. The synthesis method has been optimized to ensure high yield and purity of the product.
Applications De Recherche Scientifique
4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide has been extensively used in scientific research to study the role of protein kinase in various physiological and pathological processes. It has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth, apoptosis, and DNA repair. 4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide has been used to investigate the role of CK2 in cancer, neurodegenerative diseases, and viral infections.
Propriétés
IUPAC Name |
4-fluoro-N-methyl-3-morpholin-4-ylsulfonyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-20(15-5-3-2-4-6-15)18(22)14-7-8-16(19)17(13-14)26(23,24)21-9-11-25-12-10-21/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJLURQFCWMGPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-methyl-3-morpholin-4-ylsulfonyl-N-phenylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5144514.png)
![5-[(4-bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5144517.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[3-(methylthio)propanoyl]-3-piperidinamine](/img/structure/B5144524.png)
![N-(5-methyl-3-isoxazolyl)-4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5144536.png)
![2-(4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B5144538.png)
![N-cyclopentyl-5-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5144542.png)
![2-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5144545.png)

![1-bromo-17-(4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5144567.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-4,4,4-trifluoro-N-(2-methoxyethyl)butanamide](/img/structure/B5144592.png)
![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5144611.png)
![7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5144626.png)
![1-amino-3-[(2-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5144631.png)